molecular formula C12H15NO2 B13298766 3-(5,6,7,8-Tetrahydroquinolin-8-yl)propanoic acid

3-(5,6,7,8-Tetrahydroquinolin-8-yl)propanoic acid

Cat. No.: B13298766
M. Wt: 205.25 g/mol
InChI Key: UKYCUUOSWITAOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydroquinolin-8-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoline derivative with a propanoic acid derivative in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydroquinolin-8-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5,6,7,8-Tetrahydroquinolin-8-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydroquinolin-8-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,6,7,8-Tetrahydroquinolin-8-yl)propanoic acid is unique due to its specific structure, which combines the quinoline ring with a propanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydroquinolin-8-yl)propanoic acid

InChI

InChI=1S/C12H15NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h2,5,8,10H,1,3-4,6-7H2,(H,14,15)

InChI Key

UKYCUUOSWITAOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)CCC(=O)O

Origin of Product

United States

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